molecular formula C4H9BrO B6238381 (2S)-1-bromo-2-methoxypropane CAS No. 1330783-27-1

(2S)-1-bromo-2-methoxypropane

Cat. No. B6238381
CAS RN: 1330783-27-1
M. Wt: 153
InChI Key:
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Description

(2S)-1-bromo-2-methoxypropane, also known as 2-bromo-2-methoxypropane, is an organic compound belonging to the family of alkyl halides. It is a colorless liquid with a pungent odor and is used in a variety of applications, including pharmaceuticals, agrochemicals, and laboratory experiments. It is a versatile reagent that is used in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

(2S)-1-bromo-2-methoxypropane has a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, it is used in the synthesis of surfactants, dyes, and other materials. It is also used as a catalyst in organic synthesis reactions, such as the Diels-Alder reaction and the Wittig reaction.

Mechanism of Action

The mechanism of action of (2S)-1-bromo-2-methoxypropane is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows it to act as a catalyst in organic synthesis reactions, such as the Diels-Alder reaction and the Wittig reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-bromo-2-methoxypropane are not well understood. However, it is believed that the compound may have some toxic effects, such as irritation of the skin, eyes, and respiratory system. Additionally, it may cause nausea, vomiting, and dizziness. Therefore, it is important to use the compound with caution in laboratory experiments.

Advantages and Limitations for Lab Experiments

(2S)-1-bromo-2-methoxypropane has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it also has some limitations. It is highly flammable and should be handled with caution. Additionally, it is toxic and should be used with appropriate safety measures.

Future Directions

There are several potential future directions for (2S)-1-bromo-2-methoxypropane. One potential direction is to develop more efficient methods for its synthesis. Additionally, further research is needed to understand its mechanism of action and biochemical and physiological effects. Finally, research should be conducted to explore its potential applications in pharmaceuticals, agrochemicals, and other fields.

Synthesis Methods

(2S)-1-bromo-2-methoxypropane can be synthesized through several methods, including the Hofmann rearrangement, the Grignard reaction, and the Williamson ether synthesis. In the Hofmann rearrangement, an alkyl halide is treated with sodium hydroxide and then heated to produce an alkene. In the Grignard reaction, an alkyl halide is treated with magnesium to produce an alcohol. Finally, in the Williamson ether synthesis, an alkyl halide is reacted with an alcohol in the presence of an acid catalyst to produce an ether.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S)-1-bromo-2-methoxypropane can be achieved through the reaction of (2S)-2-methoxypropan-1-ol with hydrobromic acid.", "Starting Materials": [ "(2S)-2-methoxypropan-1-ol", "Hydrobromic acid" ], "Reaction": [ "Add (2S)-2-methoxypropan-1-ol to a round-bottom flask.", "Slowly add hydrobromic acid to the flask while stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then extract the product with diethyl ether.", "Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.", "Filter the solution and concentrate the product under reduced pressure to obtain (2S)-1-bromo-2-methoxypropane." ] }

CAS RN

1330783-27-1

Product Name

(2S)-1-bromo-2-methoxypropane

Molecular Formula

C4H9BrO

Molecular Weight

153

Purity

95

Origin of Product

United States

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